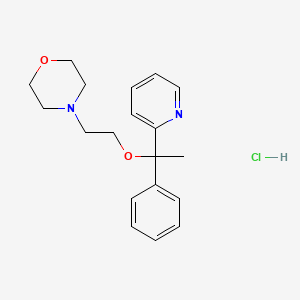

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride

Beschreibung

Chemical Structure and Properties 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride is a synthetic organic compound featuring a pyridine core substituted with a benzyl group modified by a morpholinoethoxy moiety and a methyl group. The hydrochloride salt form improves stability and bioavailability, making it suitable for pharmaceutical research.

Eigenschaften

CAS-Nummer |

74037-75-5 |

|---|---|

Molekularformel |

C19H25ClN2O2 |

Molekulargewicht |

348.9 g/mol |

IUPAC-Name |

4-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]morpholine;hydrochloride |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-19(17-7-3-2-4-8-17,18-9-5-6-10-20-18)23-16-13-21-11-14-22-15-12-21;/h2-10H,11-16H2,1H3;1H |

InChI-Schlüssel |

AVOZAVXCCDBBLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN3CCOCC3.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available pyridine derivatives and benzyl compounds. The morpholinoethoxy group is introduced through reaction with morpholine derivatives or via nucleophilic substitution on appropriately activated intermediates.

Typical Synthetic Route

Step 1: Synthesis of Alpha-Methylbenzyl Pyridine Intermediate

- The alpha-methylbenzyl group is introduced onto the pyridine ring by alkylation or condensation reactions.

- For example, benzyl halides or benzyl alcohols substituted with methyl groups can be reacted with 2-pyridyl nucleophiles under basic conditions.

- Reaction conditions often involve aprotic solvents such as dimethylformamide or tetrahydrofuran, with bases like triethylamine or diisopropylethylamine to scavenge generated acids.

Step 2: Introduction of Beta-Morpholinoethoxy Group

- The beta-morpholinoethoxy substituent is typically introduced via nucleophilic substitution on a suitable leaving group, such as a halide or tosylate attached to the benzyl moiety.

- Morpholine or morpholinoethanol derivatives act as nucleophiles.

- Reaction temperatures range from 0°C to reflux, with reaction times varying from 1 to 24 hours depending on reactivity.

- Solvents such as dichloromethane or acetonitrile are preferred for their ability to dissolve both reactants and maintain reaction control.

Step 3: Formation of Hydrochloride Salt

- The free base of the compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrogen chloride in an organic solvent like ether or acetic acid.

- This step often involves refluxing for 1 hour or more to ensure complete conversion.

- The hydrochloride salt is isolated by filtration and drying, yielding a stable crystalline solid.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields based on analogous compounds and documented synthetic procedures:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Alpha-methylbenzyl pyridine formation | Benzyl halide + 2-pyridyl nucleophile + base | DMF, THF | 0°C to RT | 1-24 hours | 70-85 |

| Beta-morpholinoethoxy substitution | Morpholine or morpholinoethanol + alkyl halide | DCM, Acetonitrile | RT to reflux | 2-18 hours | 65-80 |

| Hydrochloride salt formation | HCl gas or HCl in ether/acetic acid | Ether, Acetic acid | Reflux | 1 hour | 80-95 |

Purification and Characterization

- Purification is commonly achieved by column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.

- The hydrochloride salt is often recrystallized from solvents like ethanol or ether to enhance purity.

- Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry, and HPLC to confirm structural integrity and purity.

Literature and Patent Insights

- Patent literature (WO1998022494A2) emphasizes the use of aprotic solvents and bases like triethylamine for coupling reactions involving pyridine derivatives, which is applicable to the preparation of this compound's intermediates.

- Research articles on related pyridine derivatives highlight the use of lithium bis(trimethylsilyl)amide (LiHMDS) for deprotonation steps and subsequent acylation or alkylation reactions under inert atmosphere to improve yields and selectivity.

- Hydrochloride salt formation is a well-established step to improve compound stability and solubility, often involving treatment with hydrogen bromide or hydrochloric acid under reflux.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Notes |

|---|---|---|

| Alkylation of pyridine core | Benzyl halide, base (triethylamine), DMF/THF | Control temperature to avoid side reactions |

| Etherification with morpholine | Morpholine or morpholinoethanol, alkyl halide, DCM | Nucleophilic substitution under mild to reflux conditions |

| Salt formation | HCl gas or HCl in ether/acetic acid | Ensures compound stability and crystallinity |

Analyse Chemischer Reaktionen

Types of Reactions

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholinoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a hypothetical analysis based on general structural analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Stability : The hydrochloride salt form in both compounds improves stability, but the target compound’s bulky substituents may reduce reactivity compared to the simpler chloromethyl derivative .

Limitations of Available Evidence

This creates significant gaps in:

- Pharmacokinetic/pharmacodynamic profiles

- Toxicity and safety data

- Experimental results (e.g., receptor affinity, efficacy)

Further peer-reviewed studies or patent literature would be required for a rigorous comparison.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of structurally analogous pyrrolidine/piperidine derivatives (e.g., ) suggests multi-step routes involving:

- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective formation of the benzyl-pyrrolidine core .

- Etherification : Introduction of morpholinoethoxy groups via nucleophilic substitution, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .

- Salt formation : Final hydrochlorination using HCl gas in ethanol or diethyl ether to precipitate the hydrochloride salt .

Key considerations : - Temperature control : Reflux conditions (e.g., 80–100°C) for etherification steps to avoid side reactions .

- Purification : Use of silica gel chromatography or recrystallization to isolate high-purity product (>95% by HPLC) .

Basic: What analytical techniques are optimal for characterizing this compound’s structural and chemical properties?

Methodological Answer:

Standard protocols for related compounds ( ) include:

- Spectroscopy :

- Chromatography :

Basic: How can researchers design pharmacological profiling studies for this compound?

Methodological Answer:

Based on proteomics and AMPK activation studies ():

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., AMPK) using fluorescence-based ATP consumption assays .

- Cellular permeability : Evaluate via LC-MS quantification of intracellular concentrations in HEK293 cells .

- Dose-response curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .

Advanced: How can computational models optimize reaction pathways and reduce experimental trial-and-error?

Methodological Answer:

highlights ICReDD’s approach:

- Quantum chemical calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable pathways .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations for morpholinoethoxy group installation .

- Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational predictions iteratively .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Address discrepancies using strategies from :

- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values) to identify outliers via Grubbs’ test .

- Controlled replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate variables causing variability .

- Mechanistic studies : Use knockout cell lines or competitive binding assays to confirm target specificity .

Advanced: What methodologies are used to study protein interactions modulated by this compound?

Methodological Answer:

Proteomics approaches () include:

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for protein-ligand interactions .

- Cryo-EM : Resolve structural changes in target enzymes (e.g., AMPK) upon compound binding .

- Pull-down assays : Use biotinylated analogs to identify interacting proteins in lysates .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

Guidelines from analogous hydrochloride salts ( ):

- Storage : -20°C in airtight, light-resistant containers under argon to prevent hydrolysis .

- Stability testing : Monitor degradation via monthly HPLC analyses; discard if purity drops below 90% .

Advanced: How can statistical experimental design improve synthesis optimization?

Methodological Answer:

Apply DOE principles ( ):

- Factorial design : Vary factors (e.g., temperature, catalyst loading) in a 2³ matrix to identify significant interactions .

- Response surface methodology (RSM) : Optimize yield/purity using central composite designs .

- Cost-benefit analysis : Use Pareto charts to prioritize factors with the highest impact on yield .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.